4-Cyclopropoxy-5-methylpyridin-2-amine
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Overview
Description
4-Cyclopropoxy-5-methylpyridin-2-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the fourth position and a methyl group at the fifth position, along with an amine group at the second position. Its molecular formula is C9H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-methylpyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Cyclopropylation: The brominated pyridine derivative undergoes a cyclopropylation reaction using cyclopropylboronic acid in the presence of a palladium catalyst. This step introduces the cyclopropoxy group at the fourth position of the pyridine ring.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the second position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-5-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-methylpyridin-4-amine: Similar structure but different substitution pattern.
4-Cyclopropoxy-2-methylpyridin-5-amine: Another isomer with a different arrangement of substituents.
Uniqueness
4-Cyclopropoxy-5-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group and amine functionality make it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-5-11-9(10)4-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) |
InChI Key |
YZESLKCSYWNFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1OC2CC2)N |
Origin of Product |
United States |
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